4-Morpholin-4-yl-2,2-diphenylpentanenitrile
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Overview
Description
4-Morpholin-4-yl-2,2-diphenylpentanenitrile is an organic compound that features a morpholine ring and two phenyl groups attached to a pentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile typically involves the reaction of morpholine with 2,2-diphenylpentanenitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
4-Morpholin-4-yl-2,2-diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-({[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile): Shares the morpholine and nitrile functional groups but differs in the overall structure.
4-Morpholin-4-yl-2-nitrobenzoic acid: Contains a morpholine ring and a nitro group, differing in the aromatic substitution pattern
Uniqueness
4-Morpholin-4-yl-2,2-diphenylpentanenitrile is unique due to its specific combination of a morpholine ring and two phenyl groups attached to a pentanenitrile backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
5424-13-5 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C21H24N2O/c1-18(23-12-14-24-15-13-23)16-21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3 |
InChI Key |
AVTGNCPHDBVRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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